(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane
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Overview
Description
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a pyrroloindole core with a carbamate group and an iodomethane moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane typically involves multiple steps, starting with the formation of the pyrroloindole core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the N-methylcarbamate group is usually done via carbamoylation reactions, where a methyl isocyanate or similar reagent is used. The final step involves the addition of the iodomethane group, which can be accomplished through nucleophilic substitution reactions using iodomethane as the alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and carbamoylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodomethane group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the iodomethane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by carbamoylation of active site residues, while the pyrroloindole core may interact with other biological molecules. The iodomethane moiety can facilitate the compound’s entry into cells or its binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate: Lacks the iodomethane group, which may affect its reactivity and biological activity.
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its properties.
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;chloromethane: Contains a chloromethane group instead of iodomethane, which may influence its chemical behavior.
Uniqueness
The presence of the iodomethane group in (3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane makes it unique compared to its analogs. This group can enhance the compound’s reactivity and potentially its biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H24IN3O2 |
---|---|
Molecular Weight |
417.28 g/mol |
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane |
InChI |
InChI=1S/C15H21N3O2.CH3I/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H3 |
InChI Key |
KSCSBQUNGQJYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CI |
Origin of Product |
United States |
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